molecular formula C5H2BrFN2O2 B1381867 2-Bromo-3-fluoro-4-nitropyridine CAS No. 1807072-92-9

2-Bromo-3-fluoro-4-nitropyridine

Cat. No. B1381867
M. Wt: 220.98 g/mol
InChI Key: QEBVNLSQEHSZHE-UHFFFAOYSA-N
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Description

“2-Bromo-3-fluoro-4-nitropyridine” is a compound with the molecular formula C5H2BrFN2O2 . It is a derivative of pyridine, which is a basic heterocyclic organic compound with the chemical formula C5H5N .


Synthesis Analysis

The synthesis of “2-Bromo-3-fluoro-4-nitropyridine” can be achieved through various methods. One such method involves the fluorination of 3-bromo-4-nitropyridine N-oxide, which produces 3-fluoro-4-nitropyridine N-oxide in moderate yield at room temperature .


Molecular Structure Analysis

The molecular structure of “2-Bromo-3-fluoro-4-nitropyridine” can be analyzed using various spectroscopic techniques. For instance, the vibrational frequencies can be obtained by DFT/B3LYP calculations employing 6-311++G (d, p) basis set .


Chemical Reactions Analysis

The chemical reactions involving “2-Bromo-3-fluoro-4-nitropyridine” can be quite complex due to the presence of multiple reactive sites on the molecule. For instance, it can undergo palladium-catalyzed homo-coupling reaction to give the corresponding biaryl .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2-Bromo-3-fluoro-4-nitropyridine” can be determined using various analytical techniques. For instance, its molecular weight is 220.98 g/mol .

Scientific Research Applications

Radiolabeling for Pharmaceuticals 2-Bromo-3-fluoro-4-nitropyridine is instrumental in the synthesis of radiolabeled compounds for pharmaceutical applications. For instance, it has been used to synthesize meta-substituted fluoropyridines, like 3-fluoro-4-aminopyridine, through a direct radiofluorination process. This approach offers a new pathway for creating compounds used in pharmaceuticals and radiopharmaceuticals (Brugarolas et al., 2016).

Crystallography and Spectroscopy The crystal structure and vibrational spectra of 2-bromo-4-nitropyridine N-oxide, a compound closely related to 2-Bromo-3-fluoro-4-nitropyridine, have been extensively studied. This research offers insights into the structural and spectral properties of similar nitropyridine compounds, which is crucial for understanding their chemical behavior and potential applications in various scientific fields (Hanuza et al., 2002).

Chemical Reactions and Synthesis Techniques 2-Bromo-3-fluoro-4-nitropyridine has been a key component in the synthesis of various derivatives and compounds, demonstrating its versatility and importance in chemical synthesis. Its reactivity has been explored in different contexts, such as in reactions with ammonia, where solvent polarity was found to significantly influence the reaction outcomes (Hertog & Jouwersma, 1953). Additionally, the compound's role in hydrogen peroxide oxidations highlights its potential in large-scale production and industrial applications (Agosti et al., 2017).

Future Directions

The future directions for “2-Bromo-3-fluoro-4-nitropyridine” could involve its use in the synthesis of fluoropyridines, which are important structures in pharmaceuticals and radiopharmaceuticals . The development of fluorinated chemicals has been steadily increasing due to their interesting and unusual physical, chemical, and biological properties .

properties

IUPAC Name

2-bromo-3-fluoro-4-nitropyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2BrFN2O2/c6-5-4(7)3(9(10)11)1-2-8-5/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEBVNLSQEHSZHE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C(=C1[N+](=O)[O-])F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2BrFN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-3-fluoro-4-nitropyridine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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